3-Benzyloxypropylsulfamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O3S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(sulfamoylamino)propoxymethylbenzene |
InChI |
InChI=1S/C10H16N2O3S/c11-16(13,14)12-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H2,11,13,14) |
InChI Key |
YFFNIWFEYPUOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 3 Benzyloxypropylsulfamide
Established Synthetic Pathways for 3-Benzyloxypropylsulfamide Precursors
The synthesis of this compound hinges on the efficient preparation of its key precursors. This involves the construction of the 3-benzyloxypropylamine backbone and the subsequent introduction of the sulfamide (B24259) moiety under optimized conditions.
Preparation of Key Aliphatic and Benzylic Intermediates
The primary precursor for this compound is 3-(benzyloxy)propan-1-amine. A common laboratory-scale synthesis of this intermediate begins with 3-amino-1-propanol. The reaction proceeds by treating 3-amino-1-propanol with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by nucleophilic substitution with benzyl (B1604629) bromide. This method effectively installs the benzyl ether protecting group.
A typical synthetic protocol is as follows: A stirred solution of 3-amino-1-propanol in an anhydrous solvent like tetrahydrofuran (THF) is treated with sodium hydride dispersion at room temperature under an inert atmosphere. After the initial reaction, benzyl bromide is added, and the mixture is stirred for several hours. An acidic workup allows for the separation of the desired product from unreacted starting materials and byproducts. The aqueous layer is then basified, and the product is extracted with an organic solvent. Purification by silica (B1680970) gel column chromatography yields 3-(benzyloxy)propylamine as an oil.
| Reagent/Condition | Role/Parameter | Typical Value |
| 3-Amino-1-propanol | Starting Material | 1.0 eq |
| Sodium Hydride (60% disp.) | Base | 1.0 eq |
| Benzyl Bromide | Benzylating Agent | 1.0 eq |
| Tetrahydrofuran (THF) | Solvent | Anhydrous |
| Temperature | Reaction Temp. | Room Temperature |
| Atmosphere | Inert | Nitrogen |
| Workup | Aqueous HCl, then NaOH | pH adjustment |
| Purification | Column Chromatography | Silica Gel |
Optimization of Reaction Conditions for Sulfamide Functional Group Formation
The formation of the sulfamide functional group is a critical step in the synthesis of the target molecule. This transformation is typically achieved by reacting the precursor amine, 3-(benzyloxy)propylamine, with a sulfamoylating agent. The classic approach involves the use of sulfamoyl chloride in the presence of a base.
Optimization of this reaction is crucial to maximize yield and minimize side products. The choice of solvent and base plays a significant role. While strong, non-nucleophilic bases and aprotic solvents are generally preferred, recent methodologies have explored alternative conditions to improve functional group tolerance and simplify purification. For instance, the use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents has been shown to accelerate the sulfamoylation of hydroxyl groups and can be effective for amines as well. In some cases, the reaction can proceed efficiently without a base, which simplifies the workup procedure.
Another strategy involves the use of Burgess-type reagents, such as N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, which can act as selective sulfamoylation agents for both alcohols and amines. nih.gov This method often provides high yields and selectivity, particularly for complex molecules. nih.gov The reaction typically proceeds under mild conditions, and the resulting Boc-protected sulfamide can be deprotected using acidic conditions.
| Parameter | Condition 1: Sulfamoyl Chloride | Condition 2: Burgess-type Reagent |
| Sulfamoylating Agent | Sulfamoyl Chloride | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium |
| Solvent | Dichloromethane, THF, DMA | Aprotic solvents |
| Base | Pyridine, Triethylamine, DIPEA | Often not required |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Workup | Aqueous wash | Evaporation, Chromatography |
| Key Advantage | Readily available reagent | High selectivity, mild conditions |
Utilization of this compound as a Synthetic Building Block
Once synthesized, this compound serves as a valuable intermediate for the construction of more complex molecules, leveraging the reactivity of the sulfamide nitrogen and the potential for functionalization on the aliphatic chain.
Nucleophilic Substitution Reactions with Halogenated Heterocycles (e.g., Pyrimidine Derivatives)
The nitrogen atom of the sulfamide group in this compound can act as a nucleophile in substitution reactions. This reactivity is particularly useful for the synthesis of derivatives containing heterocyclic scaffolds, which are prevalent in medicinal chemistry. Halogenated pyrimidines, such as 4-chloro-2-methylthiopyrimidine-5-carboxylate, are common electrophilic partners in these reactions.
In a typical reaction, the sulfamide is deprotonated with a suitable base to enhance its nucleophilicity, followed by the addition of the halogenated pyrimidine. The reaction conditions, including the choice of base and solvent, are critical to ensure the desired substitution occurs without significant side reactions. The lability of substituents on the pyrimidine ring can sometimes lead to unexpected products, necessitating careful control of the reaction parameters. rsc.org
Regioselective Functionalization Strategies and Their Academic Implications
Regioselective functionalization of molecules like this compound is of significant academic interest as it allows for precise modification of the molecular structure. While direct C-H functionalization of the propyl chain of this compound is not widely reported, related strategies on N-alkylsulfamides demonstrate the potential for such transformations.
Radical-mediated remote C-H bond functionalization offers a powerful tool for activating otherwise inert C(sp3)-H bonds. In this approach, a radical is generated at the nitrogen atom of the sulfamide, which can then abstract a hydrogen atom from a distal carbon through an intramolecular 1,n-hydrogen atom transfer (HAT) process. This generates a carbon-centered radical on the alkyl chain, which can then be trapped by a variety of reagents, leading to regioselective functionalization. The benzylic ether in this compound could potentially influence the regioselectivity of such reactions.
Palladium-Catalyzed Cross-Coupling Applications
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct C-H arylation of the propyl chain of this compound is challenging, related palladium-catalyzed reactions involving sulfonamides have been developed. For instance, the α-arylation of methyl sulfonamides with aryl chlorides has been achieved using a Buchwald-type precatalyst. This type of reaction, however, relies on the acidity of the α-protons, which is not a feature of the propyl chain in this compound.
A more relevant approach could involve the directed C-H activation of the benzylic portion of the molecule. Palladium(II)-catalyzed meta-C-H arylation of benzylsulfonamides has been demonstrated using a directing group strategy. Although this applies to the benzyl group directly attached to the sulfonyl moiety, it highlights the potential for developing catalytic systems that could functionalize the benzyl group in this compound. Such transformations would provide a powerful method for elaborating the structure and accessing a diverse range of derivatives.
Derivatization Strategies and Analogue Synthesis of this compound
The structural framework of this compound offers several avenues for chemical modification to generate a library of analogues. These modifications can be broadly categorized by transformations involving the benzyloxy group, the sulfamide functional group, and the introduction of chirality.
Modification of the Benzyloxy Moiety for Structural Diversity
The benzyloxy group serves as a protecting group for the primary alcohol of 3-aminopropanol, the likely precursor to this compound. This moiety can be modified to introduce structural diversity.
One common transformation of benzyl ethers is debenzylation, which can be achieved through catalytic hydrogenation. This process typically involves the use of a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. This reaction would yield 3-hydroxypropylsulfamide, exposing a hydroxyl group for further functionalization.
Alternatively, modifications can be made to the aromatic ring of the benzyl group. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto the phenyl ring, although the conditions would need to be carefully controlled to avoid side reactions. The resulting substituted benzyl ethers would lead to a diverse set of analogues.
Table 1: Potential Modifications of the Benzyloxy Moiety
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, Methanol | 3-Hydroxypropylsulfamide |
| This compound | HNO₃, H₂SO₄ | 3-(Nitrobenzyloxy)propylsulfamide |
| This compound | Br₂, FeBr₃ | 3-(Bromobenzyloxy)propylsulfamide |
Transformations of the Sulfamide Functional Group for Novel Chemotypes
The sulfamide functional group, -NHSO₂NH₂, is a key pharmacophore in many biologically active molecules. wikipedia.org Its reactivity allows for the synthesis of a variety of novel chemotypes. The nitrogen atoms of the sulfamide can undergo alkylation, acylation, or arylation to produce substituted sulfonamides. acs.org For instance, reaction with an alkyl halide in the presence of a base could introduce an alkyl group onto one of the nitrogen atoms.
Furthermore, recent advances have demonstrated that sulfonamides can be considered versatile synthetic handles for late-stage functionalization. chemrxiv.org For example, reductive deamination of sulfonamides can lead to sulfinates, which can then be converted to a variety of other sulfur-containing functional groups. chemrxiv.org
Table 2: Potential Transformations of the Sulfamide Group
| Starting Material | Reagents and Conditions | Product |
| This compound | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-3-benzyloxypropylsulfamide |
| This compound | Acyl Chloride, Pyridine | N-Acyl-3-benzyloxypropylsulfamide |
| This compound | Reductive Deamination Conditions | 3-Benzyloxypropylsulfinate Intermediate |
Exploration of Chiral Analogues and Stereoselective Synthetic Approaches
The synthesis of chiral analogues of this compound could be approached by introducing a stereocenter into the propyl chain or at the sulfur atom of the sulfamide group. While the parent molecule is achiral, chiral precursors or stereoselective reactions could be employed to generate enantiomerically enriched products.
For instance, starting with a chiral version of 3-aminopropanol, such as (R)- or (S)-3-amino-1,2-propanediol, followed by selective protection and subsequent reaction to form the sulfamide, would introduce chirality into the propyl backbone.
Stereoselective synthesis of chiral sulfinyl compounds is a well-established field. semanticscholar.orgnih.govacs.org These methods often involve the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.govacs.org While directly applicable to sulfoxides and related compounds, the principles could potentially be adapted for the synthesis of chiral sulfamide analogues.
Table 3: Potential Approaches to Chiral Analogues
| Approach | Precursor/Method | Potential Product |
| Chiral Propyl Backbone | (R)- or (S)-3-Amino-1,2-propanediol | Chiral Hydroxylated Analogue |
| Chiral Sulfur Center | Stereoselective Sulfinylation | Chiral Sulfinamide Analogue |
Mechanistic Studies of Reactions Involving 3 Benzyloxypropylsulfamide
Elucidation of Reaction Mechanisms in Sulfamide (B24259) Formation Pathways
The formation of sulfamides typically proceeds through the reaction of a sulfamoyl chloride with an amine, or via the reaction of a primary amine with sulfuryl chloride, followed by reaction with a second amine. Common methods for sulfonamide synthesis involve the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govekb.eg One of the most frequent methods involves the reaction of a sulfonyl chloride with an amine, which generally yields the corresponding sulfonamide in high purity. ekb.eg
For a compound like 3-benzyloxypropylsulfamide, its synthesis would likely involve the reaction of 3-benzyloxypropylamine with a sulfamoylating agent. The mechanism would be a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfamoylating agent. The specific pathway and intermediates would depend on the chosen reagents and reaction conditions.
General sulfamide synthesis can be represented by the following reaction scheme:
| Reactant 1 | Reactant 2 | Product |
| R-NH₂ | SO₂Cl₂ | R-NH-SO₂-Cl |
| R-NH-SO₂-Cl | R'-NH₂ | R-NH-SO₂-NH-R' |
This table illustrates a general two-step pathway for unsymmetrical sulfamide synthesis.
Mechanistic Insights into Nucleophilic Substitution Reactions and Related Derivatizations
Nucleophilic substitution reactions are fundamental in organic chemistry. uomustansiriyah.edu.iqchemistrysteps.comgovtpgcdatia.ac.inwikipedia.orgmasterorganicchemistry.com In the context of a molecule like this compound, nucleophilic attack could potentially occur at several sites, including the carbon atoms of the benzyloxypropyl group or the sulfur atom of the sulfamide moiety.
Derivatization of the sulfamide nitrogen atoms via nucleophilic substitution is a common strategy to modify the properties of the molecule. This would typically involve the deprotonation of the N-H bond by a base, followed by the reaction of the resulting anion with an electrophile. The specific mechanisms of such reactions for this compound have not been explicitly described in the available literature.
Kinetic and Thermodynamic Analysis of Key Chemical Transformations
A thorough understanding of a chemical reaction requires both kinetic and thermodynamic data. Kinetic analysis provides information about the reaction rate and the factors that influence it, while thermodynamic analysis reveals the energy changes that occur during the reaction and the position of the equilibrium.
Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not readily found in the public domain. Such studies would require experimental measurements of reaction rates under various conditions (e.g., temperature, concentration, solvent) and calorimetric measurements to determine the enthalpy and entropy of reaction. This data would be crucial for optimizing reaction conditions and for a deeper understanding of the reaction mechanism.
Computational and Theoretical Chemistry of 3 Benzyloxypropylsulfamide and Its Derivatives
Molecular Docking and Ligand-Target Interaction Prediction for Related Active Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of 3-Benzyloxypropylsulfamide, might interact with a biological target, typically a protein or enzyme.
The interaction patterns typically observed for sulfonamides in docking simulations involve hydrogen bonding from the -SO2NH- group, which can act as both a hydrogen bond donor and acceptor. nih.gov The aromatic ring of the benzyloxy group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The flexible propyl chain allows the molecule to adopt various conformations to fit optimally within the target's binding site.
Table 1: Predicted Interaction Types and Involved Moieties for a Hypothetical this compound Derivative in a Kinase Active Site
| Interaction Type | Contributing Moiety of Ligand | Potential Interacting Residues in Target |
| Hydrogen Bonding | Sulfamide (B24259) (-SO2NH2) | Hinge Region (e.g., Cys, Met) |
| Hydrophobic Interactions | Benzyl (B1604629) Group, Propyl Chain | Hydrophobic Pocket (e.g., Leu, Val, Ile) |
| π-π Stacking | Phenyl Ring of Benzyl Group | Aromatic Residues (e.g., Phe, Tyr, Trp) |
These predictions, while theoretical, provide a rational basis for designing and synthesizing derivatives of this compound with potentially enhanced biological activity. ukm.myresearchgate.netekb.eg
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. indexcopernicus.comresearchgate.net For this compound, DFT calculations can provide valuable data on its molecular geometry, orbital energies, and vibrational frequencies.
The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov
For sulfonamides, the HOMO is often localized on the aniline (B41778) or aromatic part of the molecule, while the LUMO can be distributed over the sulfonyl group and the adjacent aromatic ring. In this compound, the benzyloxy group would also influence the electronic distribution.
Table 2: Representative Calculated Quantum Chemical Descriptors for a Sulfonamide Derivative (using DFT B3LYP/6-31G(d,p))
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and based on typical calculations for related sulfonamides; specific values for this compound would require dedicated computation.
Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, the vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR data. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Flexible Systems
The this compound molecule possesses considerable conformational flexibility due to the rotatable bonds in the propyl chain and the benzyloxy group. Conformational analysis aims to identify the low-energy conformations (conformers) that the molecule is likely to adopt. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of flexible molecules like this compound in a simulated environment, such as in a solvent or near a biological membrane. peerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements over time. rsc.org
The preferred conformations of the propyl chain in an aqueous environment.
The dynamics of the benzyloxy group and its interactions with the solvent.
The stability of intramolecular hydrogen bonds, if any.
This information is valuable for understanding how the molecule might behave in a biological system and can complement the static picture provided by molecular docking. peerj.com
Retrosynthetic Analysis and Reaction Pathway Predictions through Computational Tools
Retrosynthesis is a method for designing a chemical synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. the-scientist.com In recent years, computational tools, often powered by artificial intelligence and machine learning, have been developed to automate and enhance retrosynthetic analysis. the-scientist.comgrafiati.com
For a target molecule like this compound, a computational retrosynthesis tool would work backward from the final structure. The software would identify key bonds that can be disconnected based on known chemical reactions. For example, the sulfamide bond (S-N) and the ether bond (C-O) in the benzyloxy group are likely points for disconnection.
A possible retrosynthetic pathway predicted by such a tool might involve the following disconnections:
Sulfonamide bond disconnection: This would break the molecule into 3-benzyloxypropan-1-amine and a sulfonylating agent (e.g., sulfuryl chloride and ammonia (B1221849) source).
Ether bond disconnection: This would lead to 3-aminopropan-1-ol and benzyl bromide (or another benzylating agent), along with the sulfamide moiety.
These computational tools access vast databases of chemical reactions to suggest plausible synthetic routes, and some can even rank the routes based on factors like predicted yield, cost of starting materials, and number of steps. arxiv.orgnih.gov This accelerates the process of designing an efficient synthesis for novel compounds like this compound. epfl.ch
Advanced Analytical and Spectroscopic Characterization Methodologies in Research Settings
High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov
In the analysis of a sulfonamide, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, for a related compound, N-(3-(2-(benzyloxy)-5-methoxyphenyl)propyl)benzamide, the computed exact mass is 375.18344366 Da. mdpi.com Any significant deviation from this value would suggest an incorrect structural assignment or the presence of impurities.
Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to piece together the connectivity of the molecule. For a sulfonamide, characteristic fragmentation patterns would include cleavage of the S-N bond and fragmentation of the side chains.
Impurity profiling is another critical application of HRMS. The high mass accuracy allows for the detection and identification of low-level impurities, such as starting materials, byproducts, or degradation products, even if they are isobaric with the main compound (i.e., have the same nominal mass but different elemental compositions). nih.gov
Table 1: Illustrative HRMS Data for a Representative Sulfonamide
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₇H₂₀N₂O₄S | (Example) |
| Calculated Exact Mass | 364.1147 | (Example) |
| Measured Exact Mass | 364.1151 | (Example) |
| Mass Error | 1.1 ppm | High confidence in elemental composition |
| Key MS/MS Fragments | m/z 156.0110, m/z 91.0548 | (Example) Corresponds to specific substructures |
Data in this table is illustrative and does not correspond to 3-Benzyloxypropylsulfamide.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. researchgate.net For a sulfonamide like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in this compound would be characteristic of their local electronic environment. For example, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons of the propyl chain would be found in the upfield region. Integration of the signals would confirm the relative number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of adjacent protons. researchgate.net
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
For purity assessment, ¹H NMR is particularly useful. The presence of unexpected signals can indicate the presence of impurities, and their integration relative to the signals of the main compound can be used for quantification.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (benzyl) | 7.2-7.4 | Multiplet |
| -CH₂- (benzyl) | ~4.5 | Singlet |
| -O-CH₂- | ~3.6 | Triplet |
| -CH₂- (propyl) | ~1.9 | Multiplet |
| -CH₂-N- | ~3.1 | Triplet |
| -NH₂ (sulfamide) | Broad singlet |
This data is predicted and has not been experimentally verified.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)
For a sulfonamide, X-ray crystallography could reveal the geometry around the sulfur atom, the conformation of the propyl chain, and the orientation of the benzyloxy group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.
The applicability of this technique is entirely dependent on the ability of the compound to form high-quality crystals. Many organic molecules exist as oils or amorphous solids, precluding analysis by single-crystal X-ray diffraction.
Table 3: Example Crystallographic Data for a Sulfonamide Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, β = 98.76° |
| Key Bond Lengths | S-N: 1.63 Å, S-O: 1.43 Å |
| Hydrogen Bonding | N-H···O interactions observed |
This data is from a representative sulfonamide and is not for this compound.
Chromatographic and Spectroscopic Methods for Reaction Monitoring, Product Isolation, and Purification
The synthesis of a target molecule like this compound would involve careful monitoring of the reaction progress and subsequent purification of the product.
Reaction Monitoring: Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information about the reaction kinetics and the formation of any byproducts.
Product Isolation and Purification: Column chromatography is a standard technique for the purification of organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or mixture of solvents) is optimized to achieve separation of the desired product from unreacted starting materials and impurities. For more challenging separations, preparative HPLC can be employed.
Purity Confirmation: After purification, the purity of the compound is typically assessed by analytical HPLC. A single, sharp peak in the chromatogram is indicative of a pure compound. The purity can be quantified by measuring the area of the product peak relative to the total area of all peaks.
Table 4: Illustrative Chromatographic Data for Purification of a Sulfonamide
| Technique | Stationary Phase | Mobile Phase | Result |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | Product R_f = 0.4 |
| Column Chromatography | Silica Gel | Gradient elution: 10% to 50% Ethyl Acetate in Hexane | Isolation of the pure product |
| Analytical HPLC | C18 | Acetonitrile/Water (70:30) | Purity >98% |
This data is illustrative and does not correspond to this compound.
Future Perspectives and Emerging Research Avenues for 3 Benzyloxypropylsulfamide Research
Development of Novel Synthetic Applications and Methodologies
The development of new synthetic routes is fundamental to enabling further research. For a molecule like 3-Benzyloxypropylsulfamide, this would involve:
Streamlining Synthesis: Creating more efficient, high-yield, and environmentally benign methods for its preparation. This could involve exploring novel catalysts or reaction conditions to improve upon classical synthetic approaches.
Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure forms of the compound or its derivatives, which is often crucial for biological applications.
Functional Group Tolerance: Designing synthetic pathways that are tolerant of a wide range of other functional groups, allowing for the creation of a diverse library of related compounds for screening purposes.
Exploration of Unconventional Reactivity and Catalytic Roles
A key area of modern chemistry is the discovery of new reactivity patterns for existing functional groups.
C-H Functionalization: Research could explore the selective activation and functionalization of C-H bonds within the 3-benzyloxypropyl group, a strategy that can dramatically increase synthetic efficiency researchgate.net.
Novel Bond Cleavage/Formation: Investigating the sulfamide (B24259) moiety's potential to participate in or direct unusual bond-forming or bond-breaking reactions under specific conditions (e.g., photochemical or electrochemical stimuli).
Catalytic Activity: A significant research goal would be to determine if the compound or its metal complexes could serve as catalysts for other chemical transformations. The nitrogen and oxygen atoms in the sulfamide group could potentially coordinate with metal centers, creating a catalytically active species.
Integration into Multicomponent Reaction Methodologies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single operation to form a complex product, saving time, resources, and reducing waste nih.govnih.gov.
As a Building Block: Future research would likely investigate if this compound can act as a key starting material in known or novel MCRs. For example, the amine functionality of the sulfamide could potentially react with aldehydes and isocyanides in Ugi-type reactions or with carbonyls and cyanide in Strecker-type syntheses nih.govnih.gov.
Designing New MCRs: The unique combination of functional groups in this compound might allow it to be a linchpin in the design of entirely new MCRs, leading to the rapid synthesis of complex molecular scaffolds.
Potential in Advanced Materials Science or Catalyst Design
The structural features of this compound could lend themselves to applications beyond traditional organic synthesis.
Polymer Science: The molecule could be functionalized and incorporated as a monomer into polymers. The sulfamide group might impart specific properties to the resulting material, such as altered solubility, thermal stability, or metal-binding capabilities.
Ligand Design for Catalysis: The sulfamide moiety is a known coordinating group for various metals. By modifying the structure of this compound, it could be developed into a ligand for transition metal catalysts used in a wide range of chemical reactions.
Functional Materials: Derivatives of the compound could be explored for their potential use in functional materials, such as sensors or organic electronics, although this remains highly speculative without initial data.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Benzyloxypropylsulfamide, and what are their respective yields and purity profiles?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3-benzyloxypropylamine and sulfamide derivatives under controlled anhydrous conditions. Key steps include purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization in ethanol. Yield optimization (reported 60-75%) depends on reaction temperature (60-80°C) and stoichiometric ratios (amine:sulfamide ≈ 1:1.2). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water 50:50) and NMR (δ 7.3 ppm for benzyl aromatic protons) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., carbonic anhydrase II inhibition via stopped-flow spectrophotometry) and cytotoxicity screening (MTT assay in HEK293 or HeLa cells). Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Positive controls (e.g., acetazolamide for enzyme inhibition) and solvent controls (DMSO <0.1%) are critical to minimize artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific permeability (e.g., P-gp efflux in cancer lines) or metabolic stability. A systematic approach includes:
Pharmacokinetic Profiling : Measure intracellular compound levels via LC-MS/MS.
Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HRMS.
Pathway Analysis : Use RNA-seq or phosphoproteomics to identify cell-line-specific targets.
Contradictions should be contextualized using meta-analysis of ≥3 independent studies .
Q. What strategies are recommended for optimizing the selectivity of this compound against off-target sulfatases?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to alter electronic density.
- Docking Simulations : Use AutoDock Vina to predict binding affinities to sulfatase isoforms (PDB: 1FLD vs. 3QKU).
- Kinetic Studies : Compare inhibition constants (Kᵢ) via Lineweaver-Burk plots for competitive vs. noncompetitive mechanisms.
Validate selectivity in orthogonal assays (e.g., SPR for binding kinetics) .
Q. How should researchers design a robust experimental protocol to assess the compound’s stability under physiological conditions?
- Methodological Answer :
pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h; quantify degradation via HPLC-UV.
Plasma Stability : Use human plasma (10% v/v in PBS) with EDTA to inhibit esterases; sample at 0, 1, 4, 8h.
Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation via absorbance at λₘₐₓ.
Data interpretation requires Arrhenius plots for shelf-life prediction and QbD principles for formulation .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound with adjuvant therapies?
- Methodological Answer :
- Combination Index (CI) : Calculate via Chou-Talalay method (CompuSyn software) using Fa-CI plots.
- Isobolograms : Compare experimental vs. additive effect curves.
- ANOVA with Tukey’s post-hoc : Assess significance (p<0.05) across triplicate experiments.
Contradictory synergy claims (e.g., CI <1 vs. CI >1) require scrutiny of assay conditions (e.g., cell confluence, serum concentration) .
Q. How can researchers validate the proposed mechanism of action using omics datasets?
- Methodological Answer :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells; apply GSEA (Gene Set Enrichment Analysis) for pathway enrichment.
Proteomics : Use TMT labeling and LC-MS/MS to quantify target protein expression (e.g., sulfatases).
Integration : Overlay results with STRING database for protein interaction networks.
Discrepancies between transcriptomic and proteomic data necessitate orthogonal validation (e.g., Western blot) .
Literature and Database Guidance
Q. Which databases are most reliable for retrieving peer-reviewed studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
